molecular formula C11H18N4OS B1465764 2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1306229-32-2

2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B1465764
CAS RN: 1306229-32-2
M. Wt: 254.35 g/mol
InChI Key: PYBCFXIFGARXFT-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as AMPT, is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the piperidine family of compounds and is composed of an amine group, a piperidine ring, and a thiazole ring. AMPT is used as an inhibitor of enzymes, and it is known for its wide range of applications in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

Design and Synthesis of Novel Compounds A variety of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, exhibiting a potential framework for the chemical class involving 2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide. These compounds were structurally characterized, suggesting a base for further chemical investigations and applications (Yang Jing, 2010).

Synthesis and Biological Activity Novel sulphonamide derivatives were synthesized, displaying significant antimicrobial activity. These derivatives, related to the chemical structure of interest, were investigated through computational calculations to confirm their stability and reactivity, providing insights into their potential use in medical and pharmaceutical research (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Chemical Structure Characterization N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and confirmed by various spectral data. The activity of these compounds against specific enzymes was investigated, highlighting the importance of chemical structure analysis in understanding the biochemical interactions and potential applications of such compounds (H. Khalid et al., 2014).

Coordination Chemistry and Antioxidant Activity

Coordination Complexes and Antioxidant Activity Pyrazole-acetamide derivatives were synthesized and formed coordination complexes with Co(II) and Cu(II), exhibiting significant antioxidant activity. The study emphasizes the potential applications of these compounds in developing antioxidant agents and exploring the chemical interactions between the ligands and metal ions (K. Chkirate et al., 2019).

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-8-7-17-11(13-8)14-10(16)6-15-4-2-3-9(12)5-15/h7,9H,2-6,12H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBCFXIFGARXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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